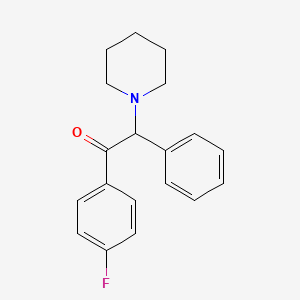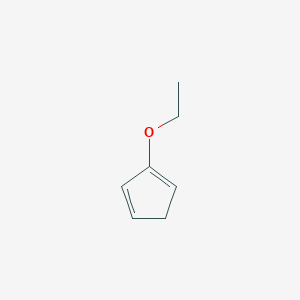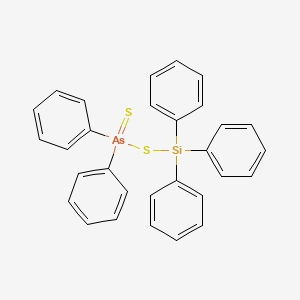
Triphenylsilyl diphenylarsinodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsilyl diphenylarsinodithioate is an organosilicon compound that features both silicon and arsenic atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilyl diphenylarsinodithioate typically involves the reaction of triphenylsilyl chloride with diphenylarsinodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:
Ph3SiCl+Ph2As(SH)2→Ph3SiAs(SPh)2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic arsenic-containing intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylsilyl diphenylarsinodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler arsenic or silicon-containing species.
Substitution: The phenyl groups attached to silicon or arsenic can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound sulfoxide, while reduction could produce triphenylsilane and diphenylarsine.
Applications De Recherche Scientifique
Triphenylsilyl diphenylarsinodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although detailed studies are limited.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which triphenylsilyl diphenylarsinodithioate exerts its effects involves the interaction of its silicon and arsenic atoms with various molecular targets. The silicon atom can form strong bonds with oxygen or nitrogen-containing groups, while the arsenic atom can interact with sulfur or selenium-containing compounds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilyl chloride: A precursor in the synthesis of triphenylsilyl diphenylarsinodithioate.
Diphenylarsinodithioic acid: Another precursor used in the synthesis.
Triphenylsilane: A related compound with similar silicon chemistry but lacking the arsenic component.
Uniqueness
This compound is unique due to the presence of both silicon and arsenic atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Additionally, the combination of silicon and arsenic imparts unique properties that can be exploited in various applications, from materials science to pharmaceuticals.
Propriétés
Numéro CAS |
89901-37-1 |
|---|---|
Formule moléculaire |
C30H25AsS2Si |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
diphenyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C30H25AsS2Si/c32-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)33-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clé InChI |
LXPPHIMMJALRET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
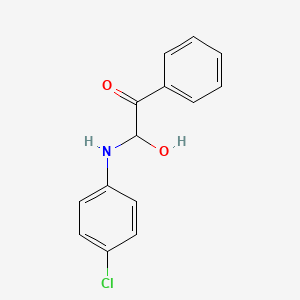
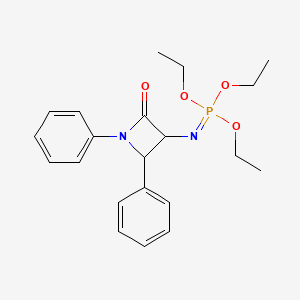
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
